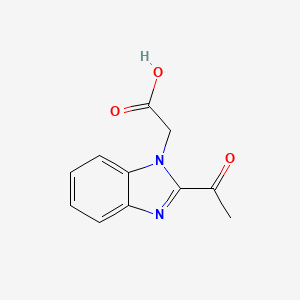

6-Aminoquinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-aminoquinoline derivatives has been explored through various methods. One approach involves a tandem Povarov reaction, dihydroquinoline oxidation, and imine reduction, which allows access to both symmetrical and unsymmetrical tetraarylpyrido[2,3-g]quinolines, potentially useful in organic electronics . Another method includes the Skraup–Doebner–Von Miller reaction, where p-chloroaniline is used as an optimum oxidant, and the nitro group is effectively reduced by SnCl2 without halo removal . Additionally, an improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline has been reported, which also discusses the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline .

Molecular Structure Analysis

The molecular structure of 6-aminoquinoline derivatives has been studied using various techniques. For instance, the crystal structure of 6-amino-2-(p-aminophenyl)-4-phenylquinazoline, a monomer for polymer preparation, was analyzed by X-ray diffraction. The study revealed geometric characteristics such as the small angle between the vectors along the C-NH2 bonds and the coplanarity of the p-aminophenyl ring with the quinazoline rings, indicating the potential for obtaining rigid-chain polymers .

Chemical Reactions Analysis

The reactivity of 6-aminoquinoline derivatives has been utilized in the synthesis of various compounds. A highly reactive amine derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, was synthesized and used for the analysis of hydrolysate amino acids via high-performance liquid chromatography (HPLC) . Furthermore, a polymeric reagent containing the 6-aminoquinoline tag was developed for the off-line derivatization of amines and amino acids, demonstrating its practical applications in HPLC .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminoquinoline derivatives are crucial for their applications. For example, the synthesized 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reacts with amino acids to form stable unsymmetric urea derivatives, which are amenable to analysis by reversed-phase HPLC . The polymeric 6-aminoquinoline reagent showed high derivatization efficiency for amines and amino acids, which could be separated under conventional reversed-phase conditions and determined by UV and fluorescence detectors .

Applications De Recherche Scientifique

Revolutionary Discoveries and Enduring Promise Against Endemic Malaria

Aminoquinolines, particularly 8-aminoquinolines, have played a pivotal role in the treatment of latent malaria. These compounds, including plasmochin and primaquine, have been recognized for their revolutionary scientific discoveries and clinical applications. Despite the challenge of hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, the development of tafenoquine marks a significant advancement in the quest for effective malaria treatment options (Baird, 2019).

Advancements in Medicinal Chemistry

The exploration of 4-aminoquinolines through palladium catalysis presents a mild and convenient alternative for their synthesis, which is pivotal in medicinal chemistry. This methodology facilitates the formation of C-N bonds in 4-aminoquinolines, underscoring their importance in drug development (Margolis et al., 2007). Additionally, 4-aminoquinazoline derivatives have been highlighted for their role as kinase inhibitors, with applications in targeting specific treatments for various cancers (Das & Hong, 2019).

Chemotherapeutic Antimalarial Agents

The 4-aminoquinolines (4AQs) have been extensively researched for their antimalarial properties. The structure-activity relationships, chemistry, metabolism, toxicity, and resistance mechanisms of these compounds provide a comprehensive understanding of their chemotherapeutic potential. New lead compounds in this category are being developed to overcome resistance and improve efficacy (O’Neill et al., 2006).

Innovative Synthesis Techniques

Research has also delved into the practical one-pot synthesis of N-alkyl/aryl-6-aminoquinolines from 6-hydroxylquinoline, demonstrating the significance of aminoquinolines and their derivatives in developing pro-drugs and drugs with antimicrobial, cytotoxic, and anti-malarial activities (Xie et al., 2013).

Fluorescence and Photoluminescence Studies

The study of the photoluminescence properties of aminoquinolines has provided valuable insights into their excited state acidities, solvent dependencies, and potential applications in analytical chemistry (Schulman et al., 1973).

Safety and Hazards

Orientations Futures

Mécanisme D'action

- By inhibiting haem polymerase, these compounds disrupt the parasite’s ability to detoxify and sequester heme, leading to its accumulation and oxidative stress .

- Additionally, 4-aminoquinolines generate reactive oxygen species (ROS) within the parasite, further damaging its cellular components .

- Parasite death occurs due to oxidative stress, impaired protein function, and disrupted metabolic pathways .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

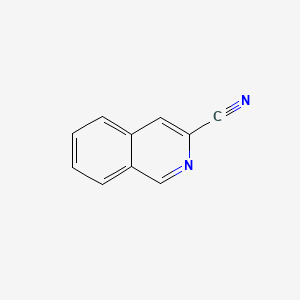

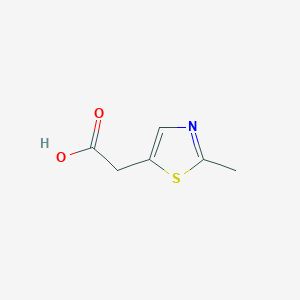

IUPAC Name |

6-amino-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPTYTIUPLHNKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439539 |

Source

|

| Record name | 6-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56717-02-3 |

Source

|

| Record name | 6-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)